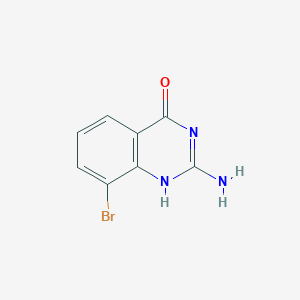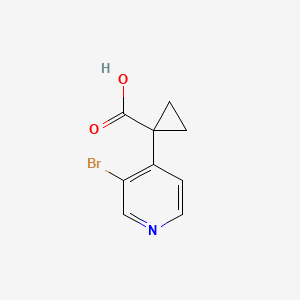![molecular formula C6H10N2O2 B7965139 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B7965139.png)
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one
Overview
Description
“1-Oxa-3,7-diazaspiro[4.4]nonan-2-one” is a chemical compound with the molecular formula C6H10N2O2 . It is also known as “1-oxa-3,7-diazaspiro [4.4]nonan-2-one hydrochloride” with a CAS Number: 1657033-44-7 . The molecular weight of this compound is 178.62 .
Molecular Structure Analysis
The InChI code for “1-Oxa-3,7-diazaspiro[4.4]nonan-2-one” is 1S/C6H10N2O2.ClH/c9-5-8-4-6 (10-5)1-2-7-3-6;/h7H,1-4H2, (H,8,9);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-Oxa-3,7-diazaspiro[4.4]nonan-2-one” is a solid at room temperature .Scientific Research Applications
Antihypertensive Activity : A study found that certain derivatives of 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one exhibited antihypertensive effects in rats, potentially functioning as alpha-adrenergic blockers (Caroon et al., 1981).
Neuroprotective Effects : Another research indicated that certain 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one derivatives inhibited calcium uptake in synaptosomes and protected against brain edema and memory deficits in rats, suggesting potential neuroprotective applications (Tóth et al., 1997).
Treatment of Chronic Kidney Diseases : A 2014 study identified derivatives of 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one as potent inhibitors of soluble epoxide hydrolase, with potential applications in treating chronic kidney diseases (Kato et al., 2014).
Cognitive Disorders Treatment : Research on a novel 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one derivative, RGH-2716, showed it could improve learning and memory in young and aged rats, suggesting its potential in treating cognitive disorders (Paróczai et al., 1998).
Antimicrobial Agents : Some derivatives have been studied for their antimicrobial properties, showing potential as agents against various microorganisms (Al-Ahmadi & El-zohry, 1995).
Chemical Synthesis and Drug Development : Several studies have explored the synthesis of these compounds and their potential applications in drug development, focusing on their unique chemical structures and biological activities (Sinibaldi & Canet, 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
1-oxa-3,7-diazaspiro[4.4]nonan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-5-8-4-6(10-5)1-2-7-3-6/h7H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCSTNUNQFZQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CNC(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





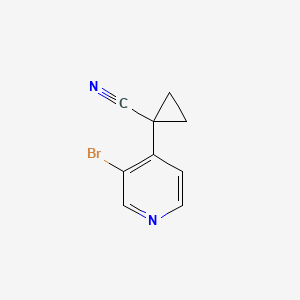
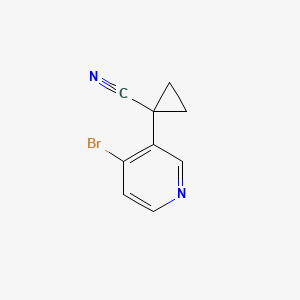
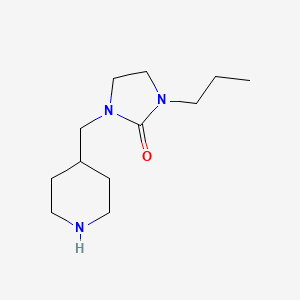



![tert-butyl N-[(4,4-difluoropyrrolidin-3-yl)methyl]carbamate](/img/structure/B7965107.png)



